

Application Notes and Protocols for AI-4-57 Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying AI-4-57, an allosteric inhibitor of the core-binding factor beta (CBFβ)-RUNX1 interaction. AI-4-57 and its more potent derivative, AI-10-49, serve as critical tools for investigating the roles of RUNX transcription factors in cancer and other diseases.

Mechanism of Action

Al-4-57 is an allosteric inhibitor that targets the interaction between CBF β and RUNX1.[1] In the context of acute myeloid leukemia (AML) with an inversion of chromosome 16 [inv(16)], the fusion protein CBF β -smooth muscle myosin heavy chain (CBF β -SMMHC) aberrantly interacts with RUNX1 to drive leukemogenesis. Al-4-57 and its analogs bind to CBF β , disrupting the CBF β -SMMHC/RUNX1 complex.[1][2] This leads to the restoration of RUNX1 transcriptional activity and subsequent downregulation of oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[3]

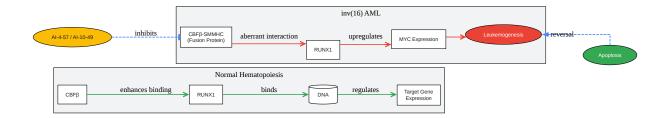
Data Presentation In Vitro Efficacy and Pharmacokinetics of Al-4-57 and Derivatives



Compoun d	Assay	Target	IC50	Cell Line	Half-life (t½) in mouse plasma	Referenc e
AI-4-57	FRET	CBFβ- SMMHC/R UNX1	22 μΜ	-	37 min	[1]
Al-10-49	FRET	CBFβ- SMMHC/R UNX1	0.26 μΜ	-	380 min	[4][5]
AI-10-49	Cell Viability	-	0.6 μΜ	ME-1	-	[1][5]
AI-4-83	Cell Viability	-	~3 µM	ME-1	-	[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by AI-4-57 and its derivatives in inv(16) AML.



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Caption: Signaling pathway in inv(16) AML and the inhibitory action of AI-4-57.

Experimental Protocols Preparation of Al-4-57 for In Vitro Studies

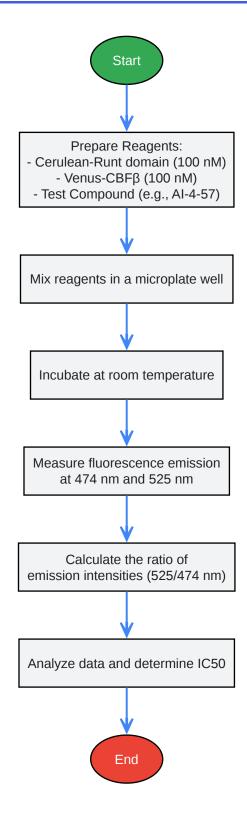
AI-4-57 and its derivatives may have limited aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).

- Dissolve AI-4-57 in 100% DMSO to create a high-concentration stock solution.
- For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
- To aid solubilization, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[4]
- Store stock solutions at -20°C for several months.[4]

Förster Resonance Energy Transfer (FRET) Assay

This protocol is for screening compounds that inhibit the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.





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Caption: Workflow for the FRET-based protein interaction assay.

Materials:



- · Purified Cerulean-fused RUNX1 Runt domain
- Purified Venus-fused CBFβ
- AI-4-57 or other test compounds
- Assay buffer
- Microplate reader capable of FRET measurements

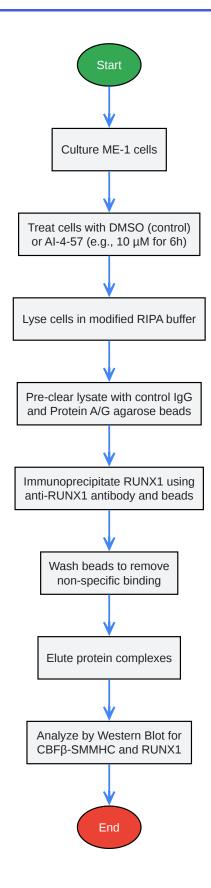
Protocol:

- Prepare solutions of Cerulean-Runt domain and Venus-CBFβ at a final concentration of 100 nM each in the assay buffer.[6][7]
- Serially dilute AI-4-57 to various concentrations.
- In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the test compound.
- Incubate the plate at room temperature for the optimized duration.
- Measure the fluorescence emission at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a microplate reader.
- Calculate the ratio of the emission intensities at 525 nm to 474 nm.
- Plot the emission ratio against the compound concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[6][7]

Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the effect of AI-4-57 on the interaction between CBF β -SMMHC and RUNX1 in a cellular context.





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Caption: Workflow for Co-immunoprecipitation to study protein interactions.



Materials:

- ME-1 cell line (or other inv(16) AML cells)
- AI-4-57
- Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)[6]
- Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)[6]
- Protein A/G agarose beads
- Control IgG (rabbit or mouse)
- Western blotting reagents

Protocol:

- Culture ME-1 cells to the desired density.
- Treat cells with either DMSO (vehicle control) or AI-4-57 at the desired concentration and duration (e.g., 10 μM for 6 hours).[6]
- Harvest and lyse the cells in modified RIPA buffer on ice.[6]
- Clarify the cell lysates by centrifugation.
- Pre-clear the lysates by incubating with control IgG and Protein A/G agarose beads.
- Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with rotation.
 [6]
- Add Protein A/G agarose beads to capture the antibody-protein complexes.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).



 Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is to determine the genome-wide occupancy of RUNX1 and how it is affected by AI-10-49 treatment.

Materials:

- ME-1 cells
- AI-10-49
- Formaldehyde for cross-linking
- ChIP-grade anti-RUNX1 antibody
- Reagents for chromatin shearing (e.g., sonicator)
- · Buffers for lysis, washing, and elution
- Reagents for reverse cross-linking and DNA purification
- Reagents for library preparation and next-generation sequencing

Protocol:

- Treat ME-1 cells with DMSO or Al-10-49.
- Cross-link proteins to DNA with formaldehyde.
- Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
- Immunoprecipitate the chromatin with an anti-RUNX1 antibody.
- Wash the immune complexes to remove non-specific binding.



- Elute the chromatin from the antibody.
- Reverse the cross-links and purify the DNA.
- Prepare the DNA library for next-generation sequencing.
- Sequence the library and analyze the data to identify RUNX1 binding sites and assess changes in occupancy upon AI-10-49 treatment.

Cell Viability Assay

This protocol is to assess the effect of **AI-4-57** and its derivatives on the viability of leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)
- Normal human bone marrow cells (as a control)
- AI-4-57 or its derivatives
- Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[8][9]



- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the cell viability against the compound concentration and determine the IC50 value.

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